

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: Ethyl 2-chloro-4-ethoxynicotinate

CAS No.: 1171502-57-0; 127423-61-4

Cat. No.: B2772551

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Ethyl 2-chloro-4-ethoxynicotinate is a substituted pyridine derivative that serves as a highly valuable intermediate in modern synthetic and medicinal chemistry. Its strategic arrangement of functional groups—an ester, a chloro leaving group, and an ethoxy activating group—on a pyridine core makes it a versatile scaffold for constructing more complex molecular architectures. The pyridine ring itself is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, providing a key handle for molecular elaboration, while the ester at the 3-position can be hydrolyzed or converted into other functional groups. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, analytical validation techniques, and its applications in the field of drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of **Ethyl 2-chloro-4-ethoxynicotinate** is critical for its effective use in synthesis, including reaction design, purification, and storage. The key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ ClNO ₃	[1]
Molecular Weight	229.66 g/mol	[1]
CAS Number	1171502-57-0	[1]
IUPAC Name	Ethyl 2-chloro-4-ethoxypyridine-3-carboxylate	
Canonical SMILES	<chem>O=C(OCC)C1=C(Cl)N=CC=C1OCC</chem>	[1]
Appearance	Typically a solid or oil	
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF)	

The structure combines an electron-withdrawing chloro group and an electron-donating ethoxy group on the pyridine ring. This electronic push-pull relationship significantly influences the reactivity of the molecule, particularly the susceptibility of the C2-position to nucleophilic attack.

Synthesis Protocol: A Self-Validating Approach

A robust synthesis of **Ethyl 2-chloro-4-ethoxynicotinate** is crucial for its application. While multiple routes can be envisioned, a common strategy involves the selective functionalization of a suitable pyridine precursor. The following protocol is based on established organo-chemical principles for heterocyclic synthesis.

Causality Behind Experimental Choices

The selection of reagents and conditions is paramount for achieving high yield and purity.

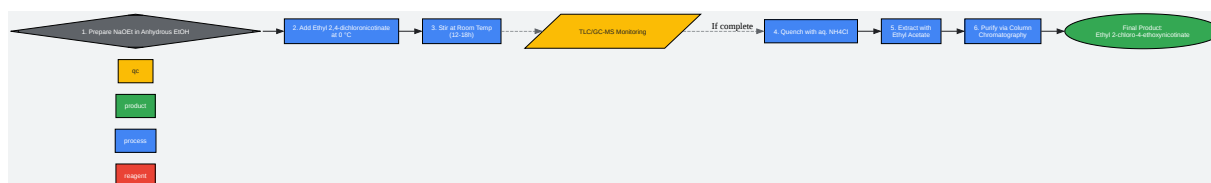
- **Starting Material:** Ethyl 2,4-dichloro-nicotinate is an ideal precursor. The two chlorine atoms exhibit different reactivity, allowing for selective substitution. The C4-position is generally more activated towards nucleophilic aromatic substitution than the C2-position in such systems.

- **Nucleophile and Base:** Sodium ethoxide is used as both the nucleophile (ethoxide) and the base. It is a strong nucleophile that readily displaces the more reactive chloro group. Using ethanol as the solvent ensures a high concentration of the ethoxide nucleophile.
- **Temperature Control:** The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and enhance selectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Synthesis Methodology

- **Preparation:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 100 mL of anhydrous ethanol.
- **Ethoxide Formation:** Cool the flask to 0 °C in an ice bath. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to form sodium ethoxide in situ. Allow all the sodium to react completely.
- **Substrate Addition:** Dissolve Ethyl 2,4-dichloronicotinate (1.0 equivalent) in 20 mL of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, carefully quench the mixture by adding 50 mL of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
- **Purification:** Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **Ethyl 2-chloro-4-ethoxynicotinate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Ethyl 2-chloro-4-ethoxynicotinate**.

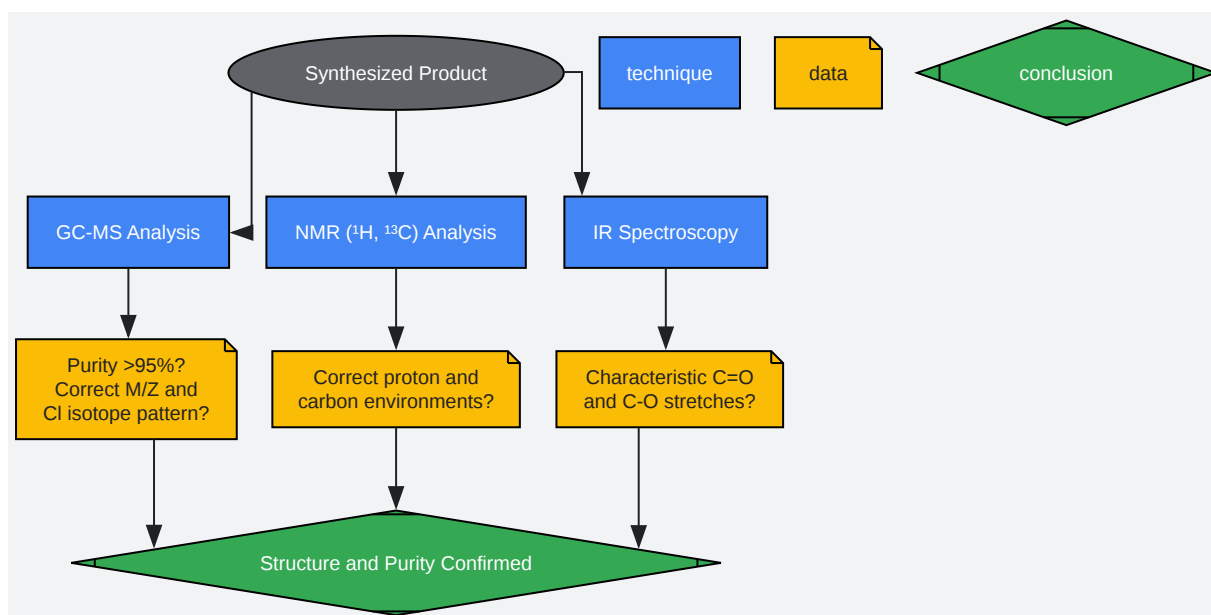
Analytical Validation and Characterization

Confirming the identity and purity of the final compound is a critical step that validates the success of the synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique will confirm the presence of all proton environments. Expected signals would include two triplets and two quartets for the two distinct ethyl groups (ethoxy and ester), and two doublets for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the final structure.
 - ^{13}C NMR: This will show 10 distinct carbon signals, confirming the presence of all carbons in the molecule, including the carbonyl carbon of the ester and the two carbons bonded to chlorine and oxygen on the pyridine ring.

- Mass Spectrometry (MS): Typically performed coupled with Gas Chromatography (GC-MS), this analysis serves two purposes. The GC provides a purity profile, ideally showing a single major peak. The MS provides the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M^+) at m/z 229 and an isotopic peak ($M+2$) at m/z 231 with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom. [2]
- Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic peaks include a strong C=O stretch for the ester group (around $1720-1740\text{ cm}^{-1}$) and C-O stretches for the ether and ester linkages (around $1100-1300\text{ cm}^{-1}$). [3]

Analytical Validation Workflow



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Caption: Logic diagram for the analytical validation of the final compound.

Applications in Research and Drug Development

The true value of **Ethyl 2-chloro-4-ethoxynicotinate** lies in its utility as a versatile chemical intermediate. The presence of the chloro group at the 2-position makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions.

- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors feature a substituted pyridine or related heterocyclic core. This molecule can serve as a starting point for building libraries of compounds to screen for activity against various kinases involved in cancer and inflammatory diseases.
- **Synthesis of Agrochemicals:** Substituted pyridines are also prevalent in modern agrochemicals. The functional handles on this molecule allow for the synthesis of novel herbicides and pesticides.
- **Intermediate for Novel Pharmaceuticals:** Chloro-containing heterocyclic compounds are critical intermediates in the synthesis of numerous pharmaceuticals.[4][5] For example, related hydrazonoacetates are key intermediates for the synthesis of the widely used anticoagulant drug Apixaban.[6] The reactivity of **Ethyl 2-chloro-4-ethoxynicotinate** allows it to be readily incorporated into complex drug targets via reactions with amines, thiols, or other nucleophiles to forge new carbon-nitrogen or carbon-sulfur bonds, which are fundamental in many biologically active molecules.

Safety and Handling

As with all chlorinated organic compounds, **Ethyl 2-chloro-4-ethoxynicotinate** should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is considered harmful if swallowed and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and disposal information.

Conclusion

Ethyl 2-chloro-4-ethoxynicotinate is more than just a chemical compound; it is a strategic tool for researchers and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a valuable building block for the discovery and development of novel pharmaceuticals and other high-value chemicals. The

robust analytical methods available ensure that its quality can be rigorously controlled, providing reliability and reproducibility in complex multi-step syntheses.

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